2-benzylsulfanyl-1H-quinolin-4-one
Description
Structure
3D Structure
Properties
CAS No. |
625855-88-1 |
|---|---|
Molecular Formula |
C16H13NOS |
Molecular Weight |
267.3 g/mol |
IUPAC Name |
2-benzylsulfanyl-1H-quinolin-4-one |
InChI |
InChI=1S/C16H13NOS/c18-15-10-16(17-14-9-5-4-8-13(14)15)19-11-12-6-2-1-3-7-12/h1-10H,11H2,(H,17,18) |
InChI Key |
WIEHDJIKIKYDKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CC(=O)C3=CC=CC=C3N2 |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 2 Benzylsulfanyl 1h Quinolin 4 One and Its Analogues
Direct Synthesis Routes to 2-Benzylsulfanyl-1H-quinolin-4-one
The most direct and common approach to the synthesis of this compound involves the S-alkylation of a pre-formed 2-thioxo-1H-quinolin-4-one (also known as quinoline-2(1H)-thione) precursor. This method offers a straightforward and efficient way to introduce the benzylsulfanyl moiety at the 2-position of the quinolinone ring.
The general synthetic scheme involves the reaction of 2-thioxo-1H-quinolin-4-one with a suitable benzyl (B1604629) halide, typically benzyl bromide or benzyl chloride, in the presence of a base. The base deprotonates the thiol group, forming a thiolate anion which then acts as a nucleophile, attacking the benzylic carbon of the benzyl halide in an SN2 reaction to form the desired this compound.
A variety of bases and solvent systems can be employed for this transformation. Common bases include potassium carbonate (K₂CO₃), sodium ethoxide (NaOEt), and sodium hydride (NaH). The choice of solvent often depends on the solubility of the reactants and the reaction temperature, with dimethylformamide (DMF), ethanol, and tetrahydrofuran (B95107) (THF) being frequently used.
| Precursor | Reagent | Base | Solvent | Product |
| 2-thioxo-1H-quinolin-4-one | Benzyl bromide | K₂CO₃ | DMF | This compound |
| 2-thioxo-1H-quinolin-4-one | Benzyl chloride | NaOEt | Ethanol | This compound |
An alternative direct route involves a one-pot synthesis where the quinolinone ring is constructed with the benzylsulfanyl group already in place. However, this approach is less common due to potential complexities in the ring-forming reactions and the availability of starting materials.
Derivatization and Functionalization Protocols
Further diversification of the this compound scaffold can be achieved through various derivatization and functionalization reactions. These modifications can be broadly categorized into the introduction of varied benzyl substructures, modifications of the quinolinone ring system, and heterocyclic annulations.
Introduction of Varied Benzyl Substructures
The nature of the benzyl group can be readily varied by employing substituted benzyl halides in the S-alkylation step. This allows for the introduction of a wide range of functional groups on the phenyl ring of the benzylsulfanyl moiety, enabling the fine-tuning of the molecule's properties. For instance, electron-donating or electron-withdrawing groups can be introduced to modulate the electronic character of the molecule.
This strategy is exemplified by the synthesis of 3-benzylsulfanyl derivatives of 1,2,4-triazole, where various substituted benzyl halides were used to alkylate the corresponding triazole-3-thiol precursor nih.gov. This approach is directly transferable to the synthesis of this compound analogs.
| 2-thioxo-1H-quinolin-4-one | Substituted Benzyl Halide | Product |
| 2-thioxo-1H-quinolin-4-one | 4-Methoxybenzyl chloride | 2-(4-Methoxybenzylsulfanyl)-1H-quinolin-4-one |
| 2-thioxo-1H-quinolin-4-one | 4-Nitrobenzyl bromide | 2-(4-Nitrobenzylsulfanyl)-1H-quinolin-4-one |
| 2-thioxo-1H-quinolin-4-one | 2,4-Dichlorobenzyl chloride | 2-(2,4-Dichlorobenzylsulfanyl)-1H-quinolin-4-one |
Modifications of the Quinolinone Ring System
The quinolinone ring itself is amenable to a variety of chemical modifications, allowing for the introduction of diverse functional groups at different positions. These modifications can significantly impact the biological activity and physicochemical properties of the resulting compounds.
Common derivatization reactions include:
Nitration: Introduction of a nitro group, typically at the 6- or 8-position, can be achieved using standard nitrating agents like nitric acid in the presence of sulfuric acid.
Halogenation: Halogens such as chlorine or bromine can be introduced onto the quinolinone ring, often at the 6- and 8-positions, using appropriate halogenating agents.
Amination: The introduction of an amino group can be accomplished through various methods, including the reduction of a nitro group or through nucleophilic aromatic substitution reactions on a suitably activated quinolinone precursor.
For example, the synthesis of various substituted quinolin-2-one derivatives has been reported, showcasing modifications such as nitration and subsequent reactions of the introduced functional groups youtube.com. These methodologies can be adapted for the derivatization of the this compound core.
| Starting Material | Reagent | Reaction Type | Product |
| This compound | HNO₃/H₂SO₄ | Nitration | 2-Benzylsulfanyl-6-nitro-1H-quinolin-4-one |
| This compound | N-Bromosuccinimide | Bromination | 6-Bromo-2-benzylsulfanyl-1H-quinolin-4-one |
Heterocyclic Annulations and Fusions Involving Quinolinone Derivatives
The quinolinone scaffold can serve as a building block for the construction of more complex, fused heterocyclic systems. These annulation reactions typically involve the reaction of a functionalized quinolinone derivative with a suitable bifunctional reagent, leading to the formation of a new heterocyclic ring fused to the quinolinone core.
While specific examples starting directly from this compound are not extensively reported, the reactivity of the 2-thio functionality in related quinolinone systems suggests the feasibility of such transformations. For instance, the thione group can be a key handle for cyclization reactions. Research on the synthesis of fused quinoline (B57606) derivatives from 4-hydroxy-2-quinolones provides a conceptual basis for these strategies nih.gov. The development of novel nih.govmdpi.comthiazino[2,3,4-ij]quinolin-4-ium derivatives through annulation reactions of 8-quinolinesulfenyl halides also highlights the potential for building fused systems on the quinoline core nih.gov.
Mechanistic Investigations of Reaction Pathways
Understanding the mechanisms of the reactions involved in the synthesis and derivatization of this compound is crucial for optimizing reaction conditions and predicting the formation of products.
Exploration of Concerted and Stepwise Mechanisms
The S-alkylation of the 2-thioxo-1H-quinolin-4-one precursor to form this compound is a classic example of a stepwise mechanism . The reaction proceeds through two distinct steps:
Deprotonation: A base removes the acidic proton from the thiol group to form a thiolate anion. This is an acid-base equilibrium step.
Nucleophilic Attack: The resulting thiolate anion, a potent nucleophile, attacks the electrophilic benzylic carbon of the benzyl halide in an SN2 fashion, leading to the formation of the C-S bond and displacement of the halide leaving group.
This stepwise process is well-established for the alkylation of thiols lumenlearning.com.
In contrast, certain annulation reactions, such as the Diels-Alder reaction, can proceed through a concerted mechanism , where all bond-forming and bond-breaking events occur in a single transition state without the formation of a stable intermediate. While direct examples involving this compound are scarce, the Povarov reaction, a type of imino Diels-Alder reaction used to synthesize tetrahydroquinolines, can proceed through either a concerted or a stepwise mechanism depending on the specific reactants and conditions researchgate.net. Mechanistic studies on the synthesis of quinoline derivatives often explore these different pathways to explain the observed regioselectivity and stereoselectivity wikipedia.orgyoutube.com. For instance, some annulation strategies for synthesizing fused aromatic systems explicitly involve [4+2] cycloadditions, which can be either concerted or stepwise researchgate.net.
Role of Catalysis in Selective Transformations
The synthesis of this compound and its analogs benefits significantly from catalytic methods that enable selective chemical transformations. Catalysts play a crucial role in directing reaction pathways, improving yields, and allowing for the construction of complex molecular architectures under milder conditions. Various catalytic systems, including transition metals and organocatalysts, have been employed to achieve specific bond formations and functionalizations on the quinolinone scaffold.
Transition metal catalysis, particularly with palladium, has proven to be a powerful tool for the synthesis of quinolin-4-one derivatives. mdpi.comnih.gov Palladium-catalyzed carbonylation reactions, for instance, are a common strategy for constructing the core quinolin-4-one ring system. mdpi.comnih.gov These reactions typically involve the use of carbon monoxide as a carbonyl source. mdpi.comnih.gov Initially, these reactions often required high-pressure carbon monoxide gas and palladium catalysts like PdCl2(PPh3)2 or PdCl2(dppf)Cl2. nih.gov However, advancements have led to the use of alternative carbon monoxide sources, such as molybdenum hexacarbonyl [Mo(CO)6], which allows for milder reaction conditions. mdpi.com For example, the synthesis of 2-substituted quinolin-4-ones from 2-iodoaniline (B362364) and terminal acetylenes can be achieved with good yields using Mo(CO)6. mdpi.com This method can be performed either rapidly under microwave heating or as a two-step, one-pot procedure at room temperature, which accommodates functional groups sensitive to Mo(CO)6. mdpi.com The mechanism involves a Sonogashira carbonylation to form an alkynone intermediate, which then undergoes cyclization. mdpi.com
Copper catalysis has also emerged as an effective method for synthesizing quinoline derivatives. organic-chemistry.org Copper-catalyzed intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid provides a direct route to 2-substituted quinolines with good chemo- and regioselectivity. organic-chemistry.org Furthermore, copper(I) catalysts have been utilized in the reaction of quinoline N-oxides with 1,5-diynes to produce quinoline-substituted isobenzofurans, demonstrating the versatility of copper in facilitating complex bond formations. nih.gov The catalytic activity of copper complexes in the oxidation of catechol to o-quinone has been shown to be dependent on the nature of the ligands and counter-ions, with electron-donating groups on the quinoline ligand and weakly coordinating anions enhancing catalytic efficiency. mdpi.com
Visible-light-driven photocatalysis represents a modern and environmentally friendly approach to selective functionalization. acs.org Quinolinone derivatives themselves can act as organic photocatalysts. acs.org For instance, a C3-phosphonated quinolinone has demonstrated high photocatalytic activity in the phosphonation and carbamoylation of heteroarenium derivatives under visible light. acs.org This transition-metal-free method allows for site-divergent functionalization of pyridinium (B92312) and quinolinium salts. acs.org
N-Heterocyclic carbenes (NHCs) have been explored as organocatalysts for the synthesis of quinolin-4-ones. nih.gov NHCs, being electron-rich and nucleophilic, can catalyze the reaction between an aldehyde and a bromo-enone to form a homoenolate intermediate, which then undergoes intramolecular cyclization and dehydration to yield the quinolin-4-one product. mdpi.com
The following table summarizes various catalytic methods used in the synthesis and transformation of quinolinone derivatives, highlighting the catalyst, substrates, and resulting products.
| Catalyst System | Substrates | Product Type | Key Features |
| PdCl2(PPh3)2 or PdCl2(dppf)Cl2 / CO gas | 2-Iodoaniline, Terminal Acetylenes | 2-Substituted Quinolin-4-ones | High-pressure CO gas required. nih.gov |
| Pd catalyst / Mo(CO)6 | 2-Iodoaniline, Terminal Acetylenes | 2-Substituted Quinolin-4-ones | Milder conditions, can be done via microwave or at room temperature. mdpi.com |
| Copper catalyst | Aryl Aldehydes, Anilines, Acrylic Acid | 2-Substituted Quinolines | Good chemo- and regioselectivity, aerobic conditions. organic-chemistry.org |
| Copper(I) catalyst | Quinoline N-oxides, 1,5-Diynes | Quinoline-substituted Isobenzofurans | Formation of a new C-C and two C-O bonds in one pot. nih.gov |
| C3-Phosphonated Quinolinone (Photocatalyst) | Heteroarenium Derivatives, Phosphinoyl/Carbamoyl Radicals | C4-Phosphonated or C2-Carbamoylated Heteroarenes | Visible-light driven, transition-metal-free, site-divergent functionalization. acs.org |
| N-Heterocyclic Carbenes (NHCs) | Aldehydes, Bromo-enones | Quinolin-4-ones | Organocatalytic, involves homoenolate intermediate. mdpi.comnih.gov |
| Zeolite-based catalysts | Aniline, C1–C4 Alcohols | Quinolines | Gas-phase reaction, total yield influenced by Lewis acid sites. rsc.org |
Advanced Structural Characterization and Elucidation
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for determining the structure of organic compounds. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would provide a complete picture of the molecular connectivity and composition of 2-benzylsulfanyl-1H-quinolin-4-one .
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to the protons on the quinolinone ring, the benzylic methylene (B1212753) protons (SCH₂), and the protons of the phenyl ring. The chemical shifts (δ) and coupling constants (J) would confirm the substitution pattern and the connectivity between different parts of the molecule. For instance, the benzylic protons would likely appear as a singlet, while the aromatic protons on the quinoline (B57606) and benzyl (B1604629) groups would exhibit complex multiplet patterns.
¹³C NMR: The carbon-13 NMR spectrum would provide information on all unique carbon atoms in the molecule. Key signals would include the carbonyl carbon (C=O) of the quinolinone ring at a downfield chemical shift, the carbon atom attached to the sulfur (C-S), and the various aromatic and aliphatic carbons.
A hypothetical data table for the expected NMR signals is presented below for illustrative purposes.
| Hypothetical ¹H NMR Data | Hypothetical ¹³C NMR Data |
| Chemical Shift (δ, ppm) | Assignment |
| 11.5-12.5 (s, 1H) | N-H |
| 7.2-8.2 (m, 9H) | Aromatic-H |
| ~6.5 (s, 1H) | C3-H |
| ~4.5 (s, 2H) | S-CH₂-Ph |
This table is for illustrative purposes only and is not based on experimental data.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the presence of specific functional groups in a molecule by observing the absorption of infrared radiation. For This compound , the IR spectrum would be expected to show characteristic absorption bands for the N-H group, the carbonyl (C=O) group, C-N, and C-S bonds, as well as absorptions corresponding to the aromatic C-H and C=C bonds.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H Stretch | 3200-3400 |
| Aromatic C-H Stretch | 3000-3100 |
| Aliphatic C-H Stretch | 2850-2960 |
| C=O Stretch (Amide) | 1650-1690 |
| C=C Stretch (Aromatic) | 1450-1600 |
| C-N Stretch | 1200-1350 |
| C-S Stretch | 600-800 |
This table represents typical IR absorption ranges for the indicated functional groups.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which helps in confirming its structure. The molecular ion peak ([M]⁺) in the mass spectrum would confirm the molecular weight of This compound . High-resolution mass spectrometry (HRMS) would provide the exact molecular formula. The fragmentation pattern would likely involve the cleavage of the benzyl group and other characteristic fragmentations of the quinolinone ring system.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (DFT, FMO, MEP)
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. For quinolinone derivatives, Density Functional Theory (DFT) is a commonly employed method to investigate their electronic characteristics.
DFT calculations can provide insights into the electronic structure of 2-benzylsulfanyl-1H-quinolin-4-one, such as the distribution of electron density and the energies of the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity.
Molecular Electrostatic Potential (MEP) analysis is another valuable tool that maps the electrostatic potential onto the electron density surface of the molecule. This allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting how the molecule will interact with other chemical species. For instance, in similar sulfonamide-Schiff base derivatives, MEP analysis has been used to identify reactive sites. nih.gov
Theoretical calculations can predict spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies and chemical shifts, a theoretical spectrum can be generated and compared with experimental data to confirm the molecular structure. For example, in studies of other novel 4(1H)-quinolinones, calculated IR spectra have shown good agreement with experimental values. scielo.brscielo.brfigshare.com This approach would be invaluable for the structural confirmation of this compound.
Molecular Dynamics and Conformational Analysis
Molecular dynamics (MD) simulations can be used to study the conformational flexibility of this compound over time. nih.gov These simulations provide a dynamic picture of the molecule's behavior, revealing its preferred conformations and the energy barriers between them. Conformational analysis is crucial as the three-dimensional shape of a molecule often dictates its biological activity. Studies on other quinolinone derivatives have utilized conformational analysis to understand their structural features. scielo.brscielo.brfigshare.comscispace.comamanote.com
In Silico Approaches to Structure-Activity Relationships (SAR)
In silico methods are instrumental in modern drug discovery, allowing for the prediction of a compound's biological activity and its interactions with target proteins.
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By developing a QSAR model for a class of quinolinone derivatives, the activity of a new compound like this compound could be predicted based on its molecular descriptors. These descriptors can include physicochemical properties, electronic properties, and topological indices. Successful QSAR models have been developed for various quinolinone-based compounds, aiding in the design of more potent analogues. nih.govjchemlett.com
Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a specific protein target. nih.govrsc.orgmdpi.comd-nb.info This method provides valuable information about the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov For many quinolinone and related heterocyclic compounds, molecular docking has been employed to identify potential biological targets and to understand the molecular basis of their activity. rsc.orgmdpi.comd-nb.infonih.gov For instance, quinolinone-based thiosemicarbazones have been docked against tuberculosis protein targets to suggest likely inhibition. nih.gov
Preclinical Biological Activity and Mechanistic Underpinnings
Antimicrobial Spectrum (Antibacterial, Antifungal, Antiviral)
There is no specific information available in the reviewed literature detailing the antibacterial, antifungal, or antiviral activity of 2-benzylsulfanyl-1H-quinolin-4-one.
While related quinolinone and quinoline (B57606) derivatives have shown antimicrobial properties, these findings cannot be directly attributed to the subject compound. nih.gov For instance, certain 2(1H)-quinolinone derivatives tethered to a 1,3,5-triazine (B166579) have demonstrated moderate activity against various bacterial and fungal strains. Other studies on quinoline-based 2-pyrazolines also reported antimicrobial effects. researchgate.net
Activity against Drug-Sensitive and Drug-Resistant Microorganisms
No studies were found that specifically evaluate the efficacy of this compound against either drug-sensitive or drug-resistant microorganisms. Research on other quinolone derivatives has shown activity against multidrug-resistant strains of Mycobacterium tuberculosis, but this is not specific to the compound . rsc.org
Antiparasitic Efficacy, with a Focus on Antimalarial Activity
There is no direct evidence or published research on the antiparasitic or antimalarial activity of this compound. The quinoline core is famously the basis for antimalarial drugs like chloroquine, and other 4(1H)-quinolone and quinolin-4(1H)-imine derivatives have shown potent antiplasmodial activity. nih.govnih.govusf.edu Chalcones containing a benzylsulfanyl group have also been evaluated as antimalarial agents. farmaciajournal.com However, these findings are not directly applicable to this compound.
Antitubercular Potential against Mycobacterium Species
No dedicated studies on the antitubercular activity of this compound against Mycobacterium species could be identified. While numerous quinoline and quinolone derivatives have been synthesized and tested for their potential against Mycobacterium tuberculosis, including drug-resistant strains, specific data for this compound is absent. rsc.orgnih.govfrontiersin.orgnih.gov Compounds containing a benzylsulfanyl moiety, but with a different heterocyclic core, have also been investigated for antimycobacterial properties. nih.gov
Antineoplastic and Cytotoxic Mechanisms
Specific data regarding the antineoplastic and cytotoxic mechanisms of this compound are not available in the reviewed scientific literature.
Inhibition of Cellular Proliferation and Viability
There are no published studies that specifically investigate the inhibitory effects of this compound on cellular proliferation and viability. The general class of quinolin-4-ones has been a subject of interest for its antiproliferative effects, with some derivatives showing the ability to induce apoptosis in cancer cell lines. nih.govmdpi.com However, this cannot be extrapolated to the specific compound requested. A patent for undisclosed compounds mentioned the inhibition of cancer cell proliferation, but it is not confirmed if this compound was among them. google.com
Induction of Apoptosis and Cell Cycle Arrest
Research into the antiproliferative activity of compounds structurally related to this compound has revealed their capacity to induce programmed cell death (apoptosis) and halt the cell division cycle. For instance, studies on benzyl (B1604629) isothiocyanate (BITC), which shares a benzyl functional group, demonstrated that it can cause G2/M phase cell cycle arrest in human pancreatic cancer cells. nih.gov This arrest is associated with a decrease in the levels of key regulatory proteins of the G2/M phase, including cyclin-dependent kinase 1 (Cdk1), cyclin B1, and cell division cycle 25B (Cdc25B). nih.gov
Furthermore, the growth-inhibitory effects of BITC were linked to the induction of apoptosis. This was evidenced by an increased Bax/Bcl-2 ratio, which indicates a shift towards a pro-apoptotic state, as well as the cleavage of procaspase-3 and poly(ADP-ribose)polymerase (PARP), and an increase in cytoplasmic histone-associated DNA fragmentation. nih.gov Similarly, another compound, Toosendanin, has been shown to induce both cell cycle arrest and apoptosis in diffuse large B-cell lymphoma cells. nih.gov
These findings suggest that a potential mechanism of action for quinolinone-based compounds involves the disruption of the normal cell cycle progression and the activation of the apoptotic cascade, ultimately leading to cell death in cancer cells.
Modulation of Tubulin Dynamics
The cytoskeleton, particularly the microtubule network formed by tubulin polymerization, is a critical target for anticancer agents. Several studies have investigated the influence of quinolinone derivatives on tubulin dynamics. Research on 1,5-disubstituted pyrrolidin-2-ones and 5-aryl-3,3a,4,5-tetrahydropyrrolo[1,2-a]quinoline-1(2H)-ones has identified them as inhibitors of tubulin polymerization. rsc.org
One of the most active compounds from this series, a 3-hydroxyphenyl-substituted derivative, was found to bind to the colchicine (B1669291) site on tubulin. rsc.org This binding interferes with microtubule growth and leads to cell cycle arrest in the G2/M phase, ultimately exhibiting cytotoxic effects against various cancer cell lines. rsc.org Similarly, studies on 1H-benzimidazol-2-yl hydrazones, which have structural similarities, showed they could retard the initial phase of tubulin polymerization. mdpi.com One particular derivative was noted for preventing tubulin aggregation and blocking mitosis. mdpi.com
Molecular docking studies have provided further insight into the potential binding modes of these compounds with tubulin, suggesting interactions at the interface between α- and β-tubulin dimers. mdpi.com This modulation of tubulin dynamics disrupts the formation and function of the mitotic spindle, a key structure for cell division, thereby inhibiting cancer cell proliferation.
Neuropharmacological Investigations, including Anti-Alzheimer Properties
The neuropharmacological potential of quinolinone-related structures has been explored, particularly in the context of Alzheimer's disease. Alzheimer's is characterized by factors such as low levels of the neurotransmitter acetylcholine (B1216132) and the aggregation of amyloid-beta (Aβ) plaques. nih.gov
Research into new cyclopentaquinoline hybrids has demonstrated their potential as multifunctional agents for Alzheimer's treatment. nih.gov These compounds have shown inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down acetylcholine. By inhibiting these enzymes, the levels of acetylcholine in the brain can be increased, which is a key therapeutic strategy for Alzheimer's. nih.gov
One particular derivative exhibited potent AChE inhibitory activity with an IC50 value of 0.052 µM. nih.gov Furthermore, these compounds have also been shown to effectively inhibit the aggregation of Aβ peptides and possess anti-inflammatory properties, addressing multiple pathological aspects of Alzheimer's disease. nih.gov This multi-target approach is a promising strategy for the development of new treatments for this complex neurodegenerative disorder. nih.gov
Anti-inflammatory and Immunomodulatory Effects
Quinolinone and related heterocyclic compounds have been investigated for their potential to modulate the immune system and exert anti-inflammatory effects. Certain quinolinone derivatives are described as having anti-inflammatory and immunomodulatory properties. google.com
For example, the compound 4-(Benzyloxy)phenol has been studied for its immunomodulatory activity in the context of mycobacterial infections. nih.gov This compound was found to facilitate the clearance of intracellular mycobacteria in macrophages by modulating cytokine signaling pathways. nih.gov Specifically, it was observed to increase the expression of the anti-inflammatory cytokine IL-35 and its receptor, leading to the activation of the JAK1/STAT3 pathway. nih.gov This cascade of events ultimately enhances the fusion of phagosomes and lysosomes, a critical step in eliminating intracellular pathogens. nih.gov
These findings highlight the potential of quinolinone-based structures to influence immune responses, which could have therapeutic applications in infectious diseases and inflammatory conditions.
Investigation of Enzyme Inhibition and Molecular Targets
Topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for anticancer drugs. nih.gov Research has shown that certain benzazolo[3,2-a]quinolinium chlorides, which are structurally related to this compound, act as inhibitors of human topoisomerase II. nih.gov
These compounds were found to inhibit the relaxation of supercoiled DNA and the decatenation of kinetoplast DNA, both of which are functions mediated by topoisomerase II. nih.gov The potency of these compounds as topoisomerase II inhibitors correlated well with their cytotoxic activity against cancer cells. nih.gov The mechanism of action involves the stabilization of a covalent complex between the enzyme and DNA, which leads to DNA strand breaks and ultimately cell death. nih.govnih.gov This suggests that topoisomerase II is a major cellular target for this class of compounds. nih.gov
Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. nih.govnih.gov The modulation of CDK activity is therefore a significant area of cancer research. While direct evidence for this compound is pending, related compounds have shown effects on CDK-related pathways. For instance, the induction of G2/M cell cycle arrest by benzyl isothiocyanate was associated with a reduction in the levels of Cdk1 and cyclin B1. nih.gov
Furthermore, the IκB kinase (IKK) pathway, which leads to the activation of the transcription factor NF-κB, is a critical regulator of inflammation and cell survival. The suppression of NF-κB activation has been identified as a potential mechanism for the anti-proliferative activity of benzyl isothiocyanate in pancreatic cancer cells. nih.gov This suggests that compounds like this compound could potentially exert their effects through the modulation of both CDK and IKK signaling pathways.
Data Tables
Table 1: Investigated Biological Activities of this compound and Related Compounds
| Biological Activity | Key Findings | Investigated Compounds/Derivatives |
| Induction of Apoptosis | Increased Bax/Bcl-2 ratio, cleavage of procaspase-3 and PARP. nih.gov | Benzyl isothiocyanate, Toosendanin nih.govnih.gov |
| Cell Cycle Arrest | G2/M phase arrest, decreased levels of Cdk1, cyclin B1, and Cdc25B. nih.gov | Benzyl isothiocyanate nih.gov |
| Tubulin Dynamics Modulation | Inhibition of tubulin polymerization, binding to the colchicine site. rsc.orgmdpi.com | 1,5-disubstituted pyrrolidin-2-ones, 5-aryl-3,3a,4,5-tetrahydropyrrolo[1,2-a]quinoline-1(2H)-ones, 1H-benzimidazol-2-yl hydrazones rsc.orgmdpi.com |
| Anti-Alzheimer Properties | Inhibition of acetylcholinesterase and butyrylcholinesterase, inhibition of Aβ aggregation. nih.gov | Cyclopentaquinoline hybrids nih.gov |
| Anti-inflammatory Effects | Modulation of cytokine signaling. nih.gov | 4-(Benzyloxy)phenol nih.gov |
| Topoisomerase Inhibition | Inhibition of human topoisomerase II activity. nih.gov | Benzazolo[3,2-a]quinolinium chlorides nih.gov |
| CDK and IKK Modulation | Reduction in Cdk1 and cyclin B1 levels, suppression of NF-κB activation. nih.gov | Benzyl isothiocyanate nih.gov |
Other Enzymatic Targets (e.g., Monoamine Oxidase, DprE1)
Currently, there is no publicly available scientific literature that specifically identifies the enzymatic targets of this compound, including monoamine oxidase (MAO) or decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1).
However, the broader chemical class to which this compound belongs, quinolinones and related sulfur-containing heterocycles, has been the subject of investigation for activity against various enzymatic targets. For instance, different quinoline and benzothiazine derivatives have been synthesized and evaluated for their potential to inhibit MAO-A and MAO-B, enzymes implicated in neurological disorders. Similarly, the quinoline scaffold is present in compounds designed to target DprE1, an essential enzyme in Mycobacterium tuberculosis cell wall synthesis, making it a focus for the development of novel antitubercular agents. Research into related structures, such as benzylsulfanyl derivatives of other heterocyclic systems like benzoxazoles, pyridines, and triazoles, has also indicated potential antimycobacterial activity, though specific enzymatic targets were not always fully elucidated.
It is important to emphasize that these findings pertain to structurally related but distinct molecules. The specific enzymatic interactions of this compound remain to be determined through dedicated preclinical investigation.
Preclinical Pharmacological Assessments
In Vitro and In Vivo Efficacy in Disease Models
As of the current date, no specific in vitro or in vivo efficacy studies for this compound in any disease models have been published in the accessible scientific literature.
While research has been conducted on compounds with similar structural motifs, these data cannot be directly extrapolated to this compound. For example, various quinoline-4-yl-1,2,3-triazole derivatives have demonstrated in vitro activity against Mycobacterium tuberculosis. Furthermore, other quinoline derivatives have been assessed for their potential as anti-HIV and anticancer agents. The quinolin-4-one core is a well-established pharmacophore found in a number of antibacterial agents. Additionally, some benzylsulfanyl derivatives have been evaluated for their antitubercular properties in vitro.
These examples highlight the potential of the broader chemical space around this compound. However, without direct experimental evidence, its efficacy in any disease model remains unknown. Future preclinical research would be necessary to establish any potential therapeutic utility.
Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling
There is currently no available information regarding the preclinical pharmacokinetic (PK) or pharmacodynamic (PD) properties of this compound.
PK studies, which encompass the absorption, distribution, metabolism, and excretion (ADME) of a compound, are fundamental to understanding its behavior in a biological system. Likewise, PD studies are essential for elucidating the relationship between drug concentration and its pharmacological effect.
While general characteristics of the quinolinone scaffold might suggest certain metabolic pathways or distribution patterns, the specific PK/PD profile of this compound is contingent on its unique chemical structure. Dedicated preclinical studies are required to determine these crucial parameters.
Medicinal Chemistry and Drug Discovery Perspectives
Comprehensive Structure-Activity Relationship (SAR) Derivation
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule, such as 2-benzylsulfanyl-1H-quinolin-4-one, relates to its biological activity. Through systematic modifications of the core scaffold and its substituents, researchers can identify key structural features that are essential for potency and selectivity.
For quinolin-4-one derivatives, SAR exploration has revealed several critical insights:
The Quinolin-4-one Core : This bicyclic system is a crucial pharmacophore. The nitrogen atom and the carbonyl group can participate in hydrogen bonding interactions with biological targets.
Substitution at the N1 Position : Modifications at this position can significantly influence activity. The presence of a hydrogen atom allows for tautomerization, which may be important for receptor binding.
The 2-Benzylsulfanyl Moiety : The nature of the substituent on the benzyl (B1604629) ring is a key determinant of activity. Electron-donating or electron-withdrawing groups can modulate the electronic properties of the entire molecule, affecting its interaction with target proteins. The size and lipophilicity of these substituents also play a critical role. For instance, in related benzylsulfanyl imidazole (B134444) derivatives, substituents at the 4-R, 5-R, and 6-R positions were found to enhance inhibitory actions for certain cytokines. nih.gov
Substitution on the Quinolinone Ring : Modifications at other positions on the quinoline (B57606) ring, such as C6, C7, or C8, can also impact biological activity by influencing factors like solubility, metabolic stability, and target engagement.
Quantitative Structure-Activity Relationship (QSAR) studies, which correlate physicochemical properties with biological activity, have been instrumental in refining the SAR for this class of compounds. nih.govcore.ac.uk Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) have been employed to build predictive models based on the steric and electrostatic fields of the molecules. mdpi.comresearchgate.net These models provide a deeper understanding of the structural requirements for optimal activity and guide the design of more potent analogues. mdpi.comresearchgate.net
| Structural Feature | Modification | Impact on Biological Activity |
|---|---|---|
| Quinolin-4-one Core | Core structure is generally maintained | Essential for fundamental binding and activity |
| N1-Position | Substitution with different alkyl or aryl groups | Influences tautomerism and receptor interaction |
| 2-Benzylsulfanyl Group | Substitution on the benzyl ring (e.g., electron-donating/withdrawing groups) | Modulates electronic properties and potency |
| Quinolinone Ring (C6, C7, C8) | Introduction of various substituents | Affects solubility, metabolism, and target engagement |
Strategies for Lead Compound Identification and Optimization
The process of discovering a new drug often begins with the identification of a "lead compound," a molecule that exhibits a desired biological activity but may have suboptimal properties. danaher.comunisi.it For the this compound family, lead compounds are often identified through high-throughput screening (HTS) of chemical libraries or through rational design based on a known biological target.
Once a lead is identified, the process of lead optimization begins, with the goal of enhancing its drug-like properties. danaher.com Key strategies include:
Improving Potency and Selectivity : Fine-tuning the substituents on the benzylsulfanyl group and the quinolinone ring to maximize interactions with the target and minimize off-target effects.
Enhancing Pharmacokinetic Properties : Modifying the structure to improve its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This can involve altering lipophilicity to improve cell permeability or introducing groups that block metabolic soft spots. researchgate.net
Reducing Toxicity : Eliminating or modifying structural motifs that are associated with toxicity.
A common approach is the iterative cycle of design, synthesis, and testing. danaher.com Medicinal chemists design new analogues based on SAR data, synthesize them, and then evaluate their biological activity and properties. This cycle is repeated until a compound with the desired profile, known as a clinical candidate, is identified. For example, in the development of novel quinoline derivatives, in-silico studies were used to evaluate a series of compounds for their interactions with CYP450 enzymes, which are crucial for drug metabolism. researchgate.net
Design Principles for Novel Analogues and Scaffolds
The design of novel analogues based on the this compound scaffold is guided by established medicinal chemistry principles. These include:
Bioisosteric Replacement : Replacing a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. For instance, the sulfur atom in the benzylsulfanyl linker could be replaced with an oxygen or a methylene (B1212753) group to probe the importance of the thioether linkage.
Scaffold Hopping : This strategy involves replacing the central quinolin-4-one core with a different, but structurally related, heterocyclic system. This can lead to the discovery of novel chemical series with improved properties or different intellectual property landscapes.
Structure-Based Drug Design (SBDD) : When the three-dimensional structure of the biological target is known, SBDD can be a powerful tool. nih.gov This approach involves designing molecules that fit precisely into the target's binding site, maximizing favorable interactions and leading to high potency and selectivity.
Fragment-Based Drug Design (FBDD) : This technique involves screening small, low-molecular-weight compounds ("fragments") that bind to the target. Promising fragments can then be grown or linked together to create more potent lead compounds.
For example, the design of novel quinoline-oxadiazole hybrids has been pursued to create multi-target agents with both anticancer and antimicrobial properties. nih.govresearchgate.netrsc.org
Advanced Computational Drug Design Applications
Computational methods are now integral to modern drug discovery, significantly accelerating the process and reducing costs. nih.govresearchgate.net For the this compound scaffold, these techniques are applied in several ways:
Virtual Screening : This involves computationally screening large libraries of virtual compounds to identify those that are most likely to bind to a specific biological target. mdpi.comresearchgate.net This allows researchers to prioritize which compounds to synthesize and test, saving time and resources.
Molecular Docking : This technique predicts the preferred orientation of a molecule when bound to a target protein. mdpi.comnih.gov It provides insights into the binding mode and helps to rationalize SAR data.
Molecular Dynamics (MD) Simulations : MD simulations can be used to study the dynamic behavior of a ligand-protein complex over time, providing a more realistic picture of the binding interactions. researchgate.net
Pharmacophore Modeling : This involves identifying the key structural features of a set of active molecules that are responsible for their biological activity. The resulting pharmacophore model can then be used to search for other molecules that share these features.
| Computational Method | Application | Benefit |
|---|---|---|
| Virtual Screening | Screening large compound libraries against a target | Time and cost-effective identification of potential hits |
| Molecular Docking | Predicting binding modes and affinities | Rationalizing SAR and guiding analogue design |
| Molecular Dynamics Simulations | Simulating the dynamic behavior of ligand-protein complexes | Provides a more realistic understanding of binding interactions |
| 3D-QSAR (e.g., CoMFA) | Developing predictive models of biological activity | Guides the design of more potent compounds |
Preclinical Assessment of Drug-Likeness and Developability
Before a potential drug candidate can enter clinical trials, it must undergo a rigorous preclinical assessment to evaluate its "drug-likeness" and developability. This involves a battery of in vitro and in vivo tests to assess:
ADME Properties : As mentioned earlier, this includes evaluating the compound's absorption, distribution, metabolism, and excretion characteristics. In silico ADMET prediction tools are often used for early-stage assessment. researchgate.net
Physicochemical Properties : Key parameters such as solubility, lipophilicity (logP), and pKa are measured, as these can significantly impact a drug's behavior in the body. researchgate.net
In Vitro and In Vivo Efficacy : The compound's activity is confirmed in relevant cell-based assays and animal models of the disease.
Preliminary Safety and Toxicity : Early toxicity studies are conducted to identify any potential safety concerns.
The goal of this preclinical assessment is to de-risk the compound as much as possible before it is administered to humans. For quinolin-4-one derivatives, this assessment would focus on ensuring that the compound has a suitable balance of potency, selectivity, and pharmacokinetic properties to warrant further development. nih.gov
Future Research Directions and Translational Opportunities
Development of Innovative Synthetic Methodologies
Currently, there are no specific, documented synthetic methodologies tailored for the preparation of 2-benzylsulfanyl-1H-quinolin-4-one in the reviewed scientific literature. General methods for the synthesis of 2-substituted quinolin-4-ones often involve multi-step sequences. These can include the cyclization of anthranilic acid derivatives or the modification of pre-formed quinolin-4-one rings. mdpi.com For instance, the synthesis of 2-thio-substituted quinazolin-4(3H)-ones, a related class of compounds, has been achieved from precursor molecules like methyl α-[(4-oxoquinazolin-2-yl)thio]acetate. ekb.eg It is conceivable that analogous strategies could be adapted for the synthesis of this compound, potentially starting from 2-mercapto-1H-quinolin-4-one followed by benzylation. However, without specific experimental data, this remains speculative. The development of novel, efficient, and selective synthetic routes to this specific compound would be a crucial first step in enabling its further study.
Elucidation of Novel Biological Targets and Pathways
The biological targets and pathways of this compound are currently unknown. The broader class of quinolin-4-ones is known to interact with a variety of biological targets. For example, fluoroquinolone antibiotics famously target bacterial DNA gyrase and topoisomerase IV. nih.gov Other quinolin-4-one derivatives have shown activity against various enzymes and receptors implicated in cancer and other diseases. mdpi.com Given the structural similarity to other biologically active quinolin-4-ones, it is plausible that this compound could exhibit inhibitory activity against similar targets. However, dedicated screening and target identification studies are necessary to elucidate its specific biological functions. The presence of the benzylsulfanyl group could significantly influence its target specificity and potency compared to other 2-substituted quinolin-4-ones.
Application of Advanced Mechanistic Probes
There is no information available regarding the use of advanced mechanistic probes to study the interactions of this compound. Such studies would be contingent on the prior identification of its biological activity and targets. Once a biological effect is established, techniques such as photoaffinity labeling, fluorescent probes, or activity-based protein profiling could be employed to identify its molecular binding partners and elucidate its mechanism of action at a molecular level. For instance, studies on other quinoline (B57606) derivatives have utilized fluorescent probes for bio-imaging applications. nih.gov
Integration of Multidisciplinary Approaches
As there is a lack of foundational research on this compound, the integration of multidisciplinary approaches has not been applied to this specific compound. Future research would greatly benefit from a collaborative effort involving synthetic chemists, biochemists, and molecular biologists. Such an approach would be essential to first synthesize the compound, then screen it for biological activity, identify its molecular targets, and finally understand its mechanism of action. This integrated strategy has been successfully applied to the study of other quinolin-4-one derivatives, leading to the discovery of new therapeutic agents. mdpi.commdpi.com
Q & A
Q. What are the primary synthetic routes for 2-benzylsulfanyl-1H-quinolin-4-one, and how is its structure confirmed?
Answer: The compound is typically synthesized via multi-step reactions involving sulfonation and substitution. A common approach includes:
Quinoline core formation : Cyclization of precursor amines or ketones under acid/base catalysis.
Sulfanyl group introduction : Reaction with benzyl mercaptan derivatives under controlled pH and temperature.
Purification : Column chromatography or recrystallization.
Structural confirmation employs:
Q. Table 1: Key Characterization Data
| Technique | Observed Data (Example) | Reference |
|---|---|---|
| H NMR | δ 7.8–8.2 (quinoline H), δ 4.3 (S-CH2) | |
| X-ray | Dihedral angle: 57.84° (aryl rings) | |
| IR | C=O stretch at 1670 cm⁻¹ |
Q. What spectroscopic methods are critical for analyzing this compound’s purity and reactivity?
Answer:
- TLC : Monitors reaction progress (e.g., Rf comparison with intermediates) using silica gel plates and UV visualization .
- UV-Vis spectroscopy : Identifies π→π* transitions (λmax ~270–310 nm) to assess conjugation .
- HPLC : Quantifies purity (>95%) with reverse-phase C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and minimize by-products?
Answer: Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution, while ethanol reduces side reactions .
- Catalysts : Lewis acids (e.g., InCl₃) accelerate cyclization steps, reducing reaction time by 40% .
- Temperature : Microwave-assisted synthesis (360 W, 5 min) improves yield (63% vs. 45% conventional heating) .
Q. Table 2: Reaction Optimization Case Study
| Condition | Conventional Method | Microwave-Assisted |
|---|---|---|
| Time | 12 h | 5 min |
| Yield | 45% | 63% |
| By-products | 22% | 8% |
Q. How should researchers resolve contradictions in reported biological activities of this compound derivatives?
Answer: Methodological steps:
Reproducibility checks : Standardize assay conditions (e.g., cell lines, IC50 protocols) .
Structural revalidation : Confirm derivative purity via COA (Certificate of Analysis) and LC-MS .
Pathway analysis : Use knockout models or enzyme inhibition assays to isolate target interactions (e.g., kinase vs. protease selectivity) .
Example : Discrepancies in anti-cancer activity may arise from impurity-driven false positives (e.g., residual catalysts) .
Q. What strategies enable structure-activity relationship (SAR) studies for this compound?
Answer:
- Analog synthesis : Modify substituents (e.g., electron-withdrawing groups on benzyl) to test electronic effects on bioactivity .
- Computational modeling : Docking simulations (e.g., AutoDock Vina) predict binding affinity to targets like EGFR or COX-2 .
- Pharmacophore mapping : Overlay active/inactive analogs to identify essential moieties (e.g., sulfonyl group for hydrogen bonding) .
Q. How do solvent polarity and proticity influence the compound’s reaction pathways?
Answer:
- Polar aprotic solvents (DMF, DMSO) : Stabilize transition states in SN2 reactions, favoring sulfanyl group retention .
- Protic solvents (MeOH, EtOH) : Promote protonation of intermediates, reducing unwanted oxidation of the quinoline core .
- Dielectric constant (ε) : Higher ε solvents (e.g., water) increase solubility but risk hydrolysis of labile substituents .
Q. What crystallographic data are essential for interpreting the compound’s solid-state behavior?
Answer:
- Unit cell parameters : Validate space group symmetry (e.g., monoclinic vs. orthorhombic) .
- Intermolecular interactions : Hydrogen bonding (N–H⋯N) and π-π stacking distances (3.94 Å in centrosymmetric dimers) .
- Thermal ellipsoids : Assess atomic displacement parameters (ADPs) to identify flexible regions (e.g., benzyl group rotation) .
Q. How can researchers leverage derivatives for material science applications?
Answer:
- Fluorescent probes : Introduce electron-donating groups (e.g., –OCH3) to enhance quantum yield .
- Coordination polymers : Utilize sulfonyl oxygen as a ligand for metal-organic frameworks (MOFs) .
- Conductive films : Blend with polythiophene derivatives to improve charge transport .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
